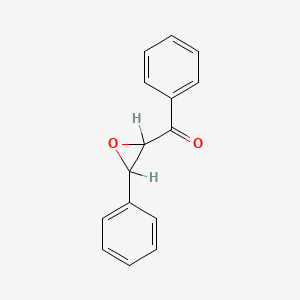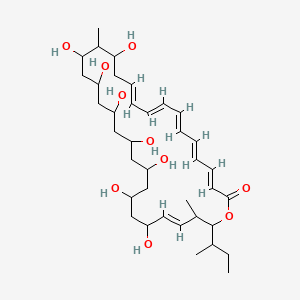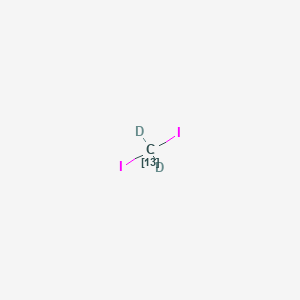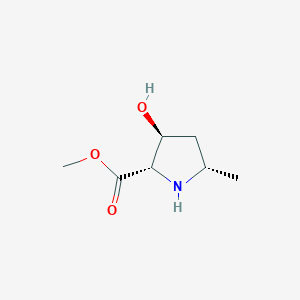
rel-trans-Chalcone Oxide
Übersicht
Beschreibung
Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . Chalcones can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .
Synthesis Analysis
The most common experimental methodology in obtaining chalcones is the Claisen–Schmidt reaction, which is a particular type of aldolic condensation . In general, the possible approach for the synthesis of cis-chalcones is photoisomerization of the corresponding trans-chalcones, but it results in very low yields .Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system, i.e., 1,3-diphenyl-2-propen-1-one derivative . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation .Chemical Reactions Analysis
Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Physical And Chemical Properties Analysis
Chalcones exhibit a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Synthetic Pathways
Chalcones, including rel-trans-Chalcone Oxide, have garnered attention for their versatile pharmacological properties and synthetic pathways. Chalcones are a major class of naturally occurring compounds with a wide array of important pharmacological activities. The classical and most general synthetic route for chalcones is the Claisen–Schmidt condensation. These compounds exhibit significant pharmacological activities, such as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective effects. Clinical trials have revealed their use in treating chronic venous insufficiency, skin conditions, and cancer. Their bioavailability studies indicate potential in nutraceutical and pharmaceutical applications, with a general absence of adverse effects, reducing clinical signs and symptoms effectively (Salehi et al., 2021).
Biological Significances and Heterocyclic Chemistry
Chalcones bearing N, O, and S-heterocycles have been synthesized and biologically investigated for specific disease targets, demonstrating a broad spectrum of biological performances. The integration of chalcones with heterocyclic systems has led to the development of potential drug candidates due to their comparable or higher activity than the standards. This underscores the importance of chalcones in medicinal chemistry and drug discovery, offering a wide spectrum of biological activities including anticancer, antibacterial, antifungal, antileishmanial, antimalarial, and antiviral properties (Ardiansah, 2019).
Chemical Stabilization and Environmental Applications
Besides their pharmacological importance, chalcones and their derivatives have been explored for chemical stabilization and environmental applications. Research has delved into their use in the adsorptive removal and photocatalytic degradation of organic pollutants, leveraging the high surface area, specific crystalline nature, and abundant availability of chalcone-based metal oxides and composites for water remediation. These studies highlight the efficient removal of organic pollutants based on adsorption and photocatalytic degradation, emphasizing the multifaceted applications of chalcones beyond pharmacology (Gusain et al., 2019).
Wirkmechanismus
Target of Action
It’s known that oxirane compounds often target proteins and enzymes involved in cellular processes, reacting with nucleophilic sites on these molecules .
Mode of Action
The mode of action of 2-benzoyl-3-phenyloxirane is likely to involve interactions with its targets through nucleophilic substitution reactions . In these reactions, the oxirane ring of the compound is opened, leading to changes in the target molecule .
Biochemical Pathways
Oxirane compounds are generally involved in a variety of biochemical pathways due to their reactivity with different biological targets .
Pharmacokinetics
The compound’s molecular weight (22426 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Due to the reactivity of oxirane compounds, it can be inferred that the compound may cause significant changes in the structure and function of its target molecules .
Action Environment
The action, efficacy, and stability of 2-benzoyl-3-phenyloxirane can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
phenyl-(3-phenyloxiran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMJZQVDNZRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968993 | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenyl-2,3-epoxy-1-propanone | |
CAS RN |
5411-12-1, 7570-86-7 | |
| Record name | Chalcone epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 2,3-epoxy-3-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5411-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl (3-phenyloxiranyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Q & A
A: Chalcone oxide acts as a potent and selective inhibitor of sEH. [, , ] Studies suggest that it forms a covalent intermediate with the enzyme, effectively blocking its activity. [] This inhibition mechanism is supported by kinetic models and structure-activity relationship analyses. [] The carbonyl group of chalcone oxide is thought to form a hydrogen bond with an acidic site on sEH, contributing to its tight binding and inhibition potency. []
ANone: While not explicitly stated in these articles, the general molecular formula for a chalcone oxide is C15H12O2. The molecular weight is approximately 224.25 g/mol.
A: Multiple studies utilize various spectroscopic methods to characterize chalcone oxide and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is employed to determine the structure and configuration of chalcone oxide derivatives. [, , ] Additionally, mass spectrometry is utilized to analyze the transmission of substituent effects in chalcone oxide derivatives. []
A: Yes, molecular mechanics calculations have been used to investigate the stereochemistry of ring-opening reactions of chalcone oxide. [] These studies provide insights into the electronic and steric factors influencing the reaction pathways.
A: Several studies highlight the importance of specific structural features for potent sEH inhibition by chalcone oxide derivatives. [, , ] For instance, replacing the carbonyl group with a methylidene group drastically reduces inhibitory potency. [] Similarly, replacing the epoxide ring with a cyclopropyl ring significantly diminishes inhibition. [] Introducing a hydroxyl group at the 2' position also weakens the inhibitory effect. [] These findings suggest that the α,β-epoxyketone moiety is crucial for potent sEH inhibition. [] Furthermore, electronic effects induced by substituents on the phenyl ring attached to the epoxy group significantly influence inhibitor potency. []
A: Several studies showcase the potential of chalcone oxide derivatives as anti-amoebic agents. [] These derivatives exhibit comparable or even superior inhibitory activity against Entamoeba histolytica compared to metronidazole, the current drug of choice. [] Notably, certain chalcones and their corresponding triazole derivatives show lower toxicity in hemolytic assays than metronidazole and fluconazole. []
ANone: Various analytical techniques are employed in the research on chalcone oxide. These include:
- Chromatography: Affinity chromatography is utilized to purify cytosolic epoxide hydrolase (cEH), the enzyme inhibited by chalcone oxide. []
- Electrophoresis: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and molecular weight of cEH. []
- Isoelectric Focusing: This technique, coupled with Western blot analysis, helps determine the isoelectric point and identify the presence of cEH in different samples. []
A: While not a primary focus, one study suggests the involvement of several drug-metabolizing enzymes in carbamazepine metabolism, which could potentially be relevant to chalcone oxide metabolism. [] The study highlights the role of cytochrome P450, DT-diaphorase, and catechol-O-methyltransferase in the formation of reactive metabolites from carbamazepine. []
ANone: The research on chalcone oxide and its interaction with epoxide hydrolases spans several decades. A few notable milestones include:
- Early investigations (1970s-1980s): Researchers first identified chalcone oxides as potent and selective inhibitors of cytosolic epoxide hydrolase. [] They explored the kinetics of inhibition and structure-activity relationships, establishing the importance of the α,β-epoxyketone moiety. []
- Affinity purification (1980s): Development of an affinity chromatography method using chalcone oxide derivatives enabled the rapid purification of cEH from various sources. []
- Mechanistic insights (1990s-2000s): Crystallographic studies of sEH provided a structural basis for understanding the interaction between chalcone oxide derivatives and the enzyme's active site. [, , ]
ANone: The study of chalcone oxide and its derivatives bridges several scientific disciplines:
- Chemistry: Synthetic organic chemistry plays a crucial role in designing and synthesizing novel chalcone oxide derivatives with tailored properties. [, , , , , , , , , ]
- Biochemistry: Understanding the interaction between chalcone oxide and sEH requires knowledge of enzyme kinetics, inhibition mechanisms, and metabolic pathways. [, , , , ]
- Pharmacology: Investigating the potential therapeutic applications of chalcone oxide derivatives, such as anti-amoebic activity, falls under the realm of pharmacology. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)




![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1142173.png)
